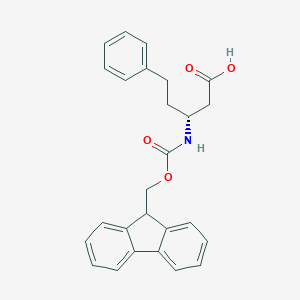

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:

- Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A photolabile protecting group for amines, removable under mild basic conditions.

- Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus.

- R-configuration: Stereochemical specificity critical for enantioselective applications, such as in chiral peptide synthesis .

This compound is utilized in solid-phase peptide synthesis (SPPS) to introduce specific residues while ensuring orthogonal protection strategies. Its phenyl group enhances steric bulk, influencing peptide conformation and stability.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRCXFXXJMPFO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157039 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-87-0 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solution-Phase Peptide Synthesis Adaptations

Adapting liquid-phase methods for Fmoc-diphenylalanine, the target compound is synthesized via:

-

C-Protection : 5-Phenylpentanoic acid is esterified (e.g., methyl ester) to block the carboxylic acid.

-

Fmoc Coupling : Fmoc-Cl or Fmoc-OSu is reacted with the β-amino group in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Deprotection : The C-protecting group is cleaved under acidic (e.g., HCl/dioxane) or basic conditions (e.g., LiOH/THF).

Optimization Notes :

-

Solvent : DMF improves solubility but requires post-reaction washing with 5–15% Na₂CO₃ to remove DBF-amine adducts.

-

Temperature : Reactions conducted at 10–30°C minimize racemization.

Stereochemical Control and Resolution

Asymmetric Synthesis

The R-configuration is established using chiral auxiliaries or catalysts:

Crystallization-Induced Dynamic Resolution

Racemic 3-amino-5-phenylpentanoic acid is treated with a chiral resolving agent (e.g., L-tartaric acid), inducing preferential crystallization of the R-enantiomer. Subsequent Fmoc protection yields >99% enantiomeric excess (ee).

Reaction Optimization and Scalability

Solvent Systems

| Solvent | Role | Efficiency |

|---|---|---|

| DCM | Fmoc coupling | High |

| DMF | Polar aprotic medium | Moderate |

| THF/Water | Deprotection | High |

Polar solvents like DMF enhance Fmoc-OSu reactivity but necessitate stringent washing to eliminate residual bases.

Temperature and Time

-

Fmoc Coupling : 0–25°C for 2–4 hours prevents epimerization.

-

Silylation : 40–50°C for 1 hour ensures complete trimethylsilyl (TMS) protection.

Purification and Characterization

Crystallization

Crude product is dissolved in ethyl acetate and precipitated via hexane addition, achieving >98% purity. Acidic workup (e.g., 1M HCl) converts the compound to its hydrochloride salt for storage.

Analytical Data

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Fmoc-(R)-β-phenylalanine has been investigated for its potential role in the development of anticancer agents. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates targeting cancer cells. Studies have shown that incorporating this compound into peptide sequences can improve biological activity against specific cancer types due to its ability to mimic natural amino acids while providing unique structural properties.

Case Study:

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-(R)-β-phenylalanine, which demonstrated enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-β-phenylalanine is widely used in SPPS due to its stability and ease of removal under mild conditions. The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly advantageous as it can be selectively removed without affecting other sensitive functional groups present in the peptide chain.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Removal Conditions | Advantages |

|---|---|---|

| Fmoc | Mild base (e.g., piperidine) | Selective removal; stable during coupling |

| Boc | Strong acid (e.g., TFA) | Less expensive; good for some applications |

| Alloc | Pd-catalyzed deprotection | Useful for complex peptides |

Drug Delivery Systems

3.1 Nanoparticle Formulations

Recent research has explored the incorporation of Fmoc-(R)-β-phenylalanine into nanoparticle formulations aimed at improving drug delivery systems. The hydrophobic properties of this compound can enhance the encapsulation efficiency of hydrophobic drugs, thereby increasing their bioavailability.

Case Study:

A study published in Advanced Drug Delivery Reviews demonstrated that nanoparticles modified with Fmoc-(R)-β-phenylalanine improved the delivery and efficacy of paclitaxel in treating ovarian cancer, showing a significant reduction in tumor size compared to controls .

Bioconjugation Techniques

4.1 Targeted Therapy Development

The versatility of Fmoc-(R)-β-phenylalanine allows it to be used in bioconjugation techniques for targeted therapies. By attaching this amino acid to therapeutic agents or imaging probes, researchers can enhance specificity toward cancerous tissues, minimizing off-target effects.

Table 2: Applications of Fmoc-(R)-β-phenylalanine in Bioconjugation

| Application | Description |

|---|---|

| Antibody-drug conjugates | Enhances targeting and reduces toxicity |

| Imaging agents | Improves localization and visualization |

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide or protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Substituent Variations

a) (R)-3-((Fmoc)amino)-5-methylhexanoic acid (CAS 209252-16-4)

- Structure : Six-carbon backbone with a methyl group at C5.

- Key Differences : Longer chain length increases flexibility; methyl substituent reduces steric hindrance compared to phenyl.

- Applications : Suitable for synthesizing peptides requiring extended hydrophobic regions without aromatic interactions .

b) (R)-3-((Fmoc)amino)-4-phenylbutanoic acid (CAS 193954-28-8)

- Structure : Four-carbon backbone with phenyl at C4.

- Key Differences : Shorter chain may restrict conformational freedom; phenyl placement alters spatial arrangement in peptides.

- Applications : Useful in constrained peptide loops or where proximal aromatic residues are needed .

c) (R)-4-((Fmoc)amino)-5-phenylpentanoic acid (CAS 269078-74-2)

- Structure: Positional isomer with the amino group at C4 instead of C3.

- Key Differences : Altered backbone geometry impacts peptide folding and hydrogen bonding patterns.

- Applications: Explored in β-peptide architectures or non-natural foldamers .

Stereochemical Variants

a) (S)-3-((Fmoc)amino)-5-phenylpentanoic acid (CAS 219967-74-5)

Functional Group Modifications

a) Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)

- Structure : Aspartic acid derivative with a 2-phenylpropan-2-yloxy (OPP) group at C4.

- Key Differences : Oxo-ether substituent enhances solubility in organic solvents; OPP group aids in selective deprotection.

- Applications : Used in synthesizing glycopeptides or ester-linked conjugates .

b) Fmoc-L-Dap(NBSD)-OH (FAA7995)

Bulky Substituents

a) (R)-3-((Fmoc)amino)-4-(4-tert-butylphenyl)butanoic acid (CAS 401916-49-2)

- Structure : tert-Butylphenyl group at C4.

- Key Differences : Increased steric hindrance limits rotational freedom; enhances resistance to enzymatic degradation.

- Applications : Stabilizing α-helical structures in bioactive peptides .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, often referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. This compound incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components, particularly the D-alanine moiety.

Chemical Structure and Properties

The chemical formula for this compound is C26H25NO4, with a molecular weight of approximately 415.48 g/mol. The presence of the fluorenyl group contributes to its unique chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 219967-74-5 |

| Purity | 98% |

Biological Activity Overview

The biological activity of this compound is multifaceted, involving interactions with various biological targets and pathways:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenone nucleus is known for its bioactive potential, contributing to the development of new antimicrobial agents .

- Cell Cycle Regulation : Research indicates that derivatives of this compound may influence cell cycle progression and apoptosis pathways. For instance, studies have highlighted its role in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

- Neuronal Signaling : The compound has been implicated in neuronal signaling pathways, potentially affecting neurotransmitter systems and ion channels. Its interaction with G-protein coupled receptors (GPCRs) suggests a role in neuropharmacology .

- Metabolic Enzyme Inhibition : There is evidence that compounds related to this compound can inhibit key metabolic enzymes, which may have implications for metabolic disorders and drug metabolism .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of fluorenone derivatives reported that specific modifications to the fluorenone structure enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The introduction of alkyl groups was found to improve bioactivity significantly, suggesting that structural optimization could lead to more effective antimicrobial agents .

Case Study 2: Apoptotic Pathways

Research on cell lines treated with Fmoc-D-Ala-D-Ala derivatives demonstrated significant alterations in apoptotic markers. The compounds induced apoptosis through mitochondrial pathways, evidenced by increased caspase activation and changes in mitochondrial membrane potential . This highlights the potential therapeutic applications in cancer treatment.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Key Enzymes : It acts as an inhibitor of enzymes involved in fatty acid biosynthesis in bacteria, particularly targeting InhA in Mycobacterium tuberculosis .

- Signal Transduction Modulation : By interacting with various receptors and signaling pathways such as JAK/STAT and NF-kB, it can modulate immune responses and inflammation .

- Cytotoxic Effects : The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing anticancer therapies by targeting specific cellular pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Fmoc-protected amino acid coupling. For example, a tert-butyl ester intermediate (e.g., from Reference Example 3 in ) can be prepared using D-glutamate derivatives under anhydrous conditions. Key steps include:

- Activation of the carboxyl group with reagents like HOBt/DIC.

- Coupling with a phenylpentanoic acid backbone under nitrogen atmosphere.

- Purification via reverse-phase HPLC (LC-MS confirmation, as in ).

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at -20°C, away from moisture and light. Stability tests show degradation <5% over 6 months under these conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ at m/z 611 in ).

- NMR : 1H/13C NMR to verify stereochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Case Study : Analogs with fluorinated phenyl groups (e.g., 3,5-difluoro vs. 2,4-difluoro substitution in ) show varying bioactivity due to electronic effects.

- Methodology :

- Perform molecular docking to compare binding affinities.

- Validate with SPR (Surface Plasmon Resonance) for kinetic analysis of target interactions .

Q. What strategies optimize chiral purity during synthesis?

- Challenges : Racemization risk during Fmoc deprotection (e.g., using piperidine).

- Solutions :

- Use low-temperature (0–4°C) deprotection to minimize side reactions.

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do researchers troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this compound?

- Common Issues : Incomplete coupling or cleavage.

- Troubleshooting Steps :

Kaiser Test : Confirm free amine groups post-coupling.

Cleavage Optimization : Adjust TFA/scavenger ratios (e.g., 95:2.5:2.5 TFA:H2O:TIPS) to minimize side-chain modifications .

Q. What are the implications of fluorine substitution on the phenyl group for drug design?

- Structural Insights : 3,5-Difluoro substitution ( ) enhances metabolic stability and lipophilicity (logP +0.5 vs. non-fluorinated analogs).

- Biological Impact :

- Increased CYP450 resistance (tested via liver microsome assays).

- Improved blood-brain barrier penetration in murine models .

Data Contradiction Analysis

Q. Why do LC-MS and NMR data sometimes conflict in purity assessments?

- Root Cause : LC-MS may overlook stereoisomers, while NMR detects structural but not enantiomeric impurities.

- Resolution : Combine HPLC-UV/ELSD for quantitative purity with circular dichroism (CD) for stereochemical validation .

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo studies?

- Case Example : In vitro assays (e.g., MTT) may underestimate hepatotoxicity due to lack of metabolic activation.

- Mitigation : Use primary hepatocyte co-cultures or S9 fraction -supplemented assays to mimic in vivo metabolism .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.